1,3-Bis(3,4-dicianofenoxi)benceno

Descripción general

Descripción

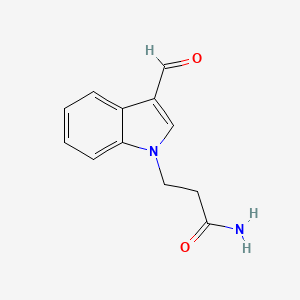

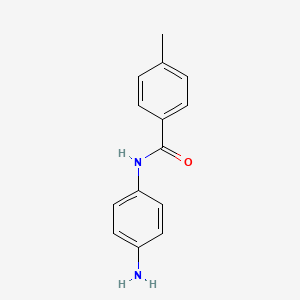

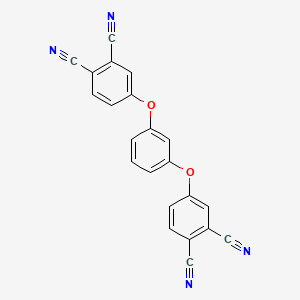

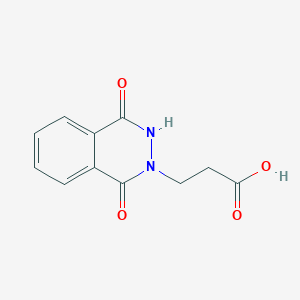

1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2. It is known for its high thermal stability and is used in various high-performance materials. The compound is characterized by the presence of two dicyanophenoxy groups attached to a benzene ring, making it a versatile building block in polymer chemistry.

Aplicaciones Científicas De Investigación

1,3-Bis(3,4-dicyanophenoxy)benzene has several applications in scientific research and industry:

Polymer Chemistry: It is used as a monomer in the synthesis of high-temperature phthalonitrile resins, which are known for their excellent thermal and mechanical properties.

Material Science: The compound is used in the production of heat-resistant carbon fiber reinforced plastics, which are utilized in aerospace and automotive industries.

Electronics: Due to its thermal stability, it is used in the encapsulation of electronic components that operate in extreme environments.

Biomedical Research:

Mecanismo De Acción

Target of Action

1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .

Mode of Action

The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of 1,3-Bis(3,4-dicyanophenoxy)benzene to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Bis(3,4-dicyanophenoxy)benzene is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .

Pharmacokinetics

Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .

Result of Action

The primary result of the action of 1,3-Bis(3,4-dicyanophenoxy)benzene is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .

Action Environment

The action of 1,3-Bis(3,4-dicyanophenoxy)benzene is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dicyanophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical procedure involves the reaction of 4-nitrophthalonitrile with resorcinol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 150-180°C, to facilitate the substitution of the nitro groups with the phenoxy groups .

Industrial Production Methods

In an industrial setting, the synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene involves similar reaction conditions but on a larger scale. The reactants are loaded into a reactor, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The phenoxy groups can participate in further substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenoxy groups under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted phenoxy derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with ortho-substitution.

1,4-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with para-substitution.

Uniqueness

1,3-Bis(3,4-dicyanophenoxy)benzene is unique due to its meta-substitution pattern, which provides a balance between rigidity and flexibility in the resulting polymers. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Propiedades

IUPAC Name |

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIVKRGBWPLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359722 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72452-47-2 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)